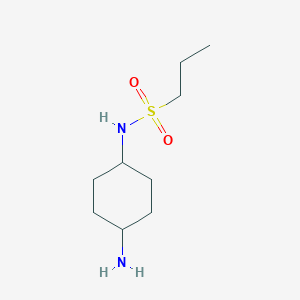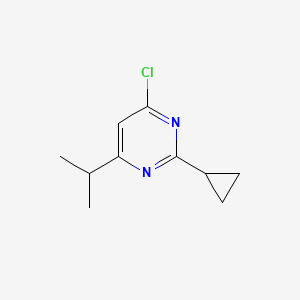
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is a chemical compound with the molecular formula C10H13ClN2 . It is used in various applications and is available for purchase from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position by a chlorine atom, at the 2nd position by a cyclopropyl group, and at the 6th position by an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.67 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine derivatives have been studied for their antiviral activities. For instance, research has shown that certain pyrimidine derivatives exhibit significant inhibition of retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Synthetic Applications
Chloropyrimidine derivatives, including those similar to this compound, are valuable as active dehydrating and desulfhydrylating reagents for the preparation of various organic compounds. These derivatives are particularly useful in the synthesis of carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (Kondo et al., 1981).
Molecular Conformational Analysis
Studies have also focused on the molecular conformational analysis, reactivity, vibrational spectral analysis, and molecular dynamics of pyrimidine derivatives. This includes examining their potential as precursors to bioactive agents, identifying electrophile attacking sites, and understanding their intra-molecular interactions (Al-Omary et al., 2017).
Crystal Structure Investigations
The crystal structures of various pyrimidine derivatives, including those related to this compound, have been analyzed. These studies help in understanding the molecular interactions and stability of these compounds (Jeon et al., 2015).
Synthesis of Biologically Active Compounds
There has been significant interest in the synthesis of biologically active compounds using pyrimidine cores. Research has been conducted on the efficient synthesis of pyrimidine core structures for developing new classes of antibacterial agents (Rosen et al., 2009).
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is not specified in the available resources. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is not applicable in this context as this compound is not known to be a bioactive molecule .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXGJBTKAGUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



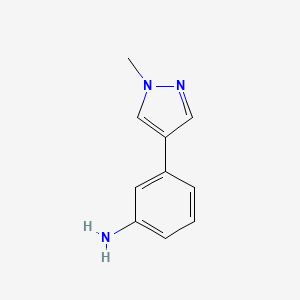

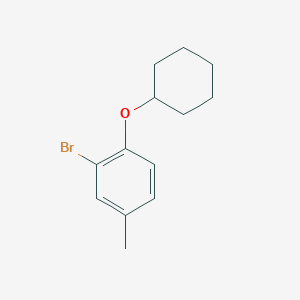
![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)
![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)
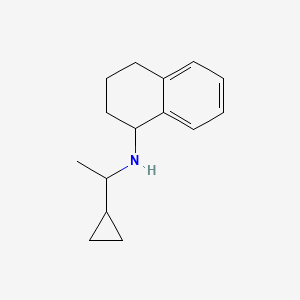
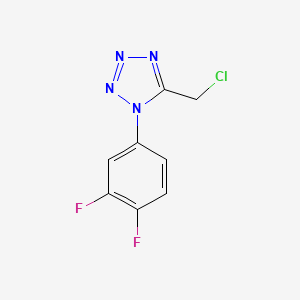

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
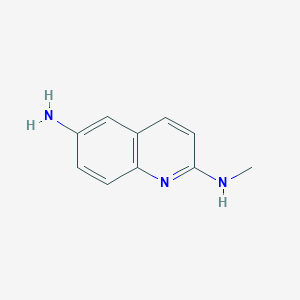
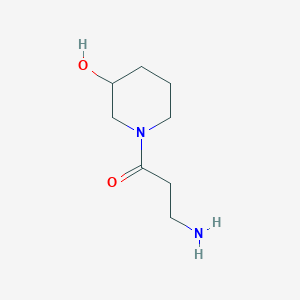
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)

